

Toxicological Profile of 9-cis-beta-carotene

Supplementation: A Technical Guide

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Compound of Interest

Compound Name: 9-cis-beta-Carotene

Cat. No.: B138956

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of toxicological research on **9-cis-beta-carotene** supplementation. While extensive research exists for beta-carotene in general, specific toxicological data for the 9-cis isomer is less abundant and often embedded within studies of carotenoid mixtures or comparative analyses with the all-trans isomer. This document synthesizes available data on genotoxicity, clinical safety, and animal studies, presenting quantitative findings in structured tables and detailing experimental protocols. Furthermore, key metabolic and signaling pathways relevant to the toxicological assessment of **9-cis-beta-carotene** are visualized. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of **9-cis-beta-carotene** for various applications.

Introduction

9-cis-beta-carotene, a geometric isomer of beta-carotene, is a provitamin A carotenoid found in certain algae and plants.[1][2] It is a precursor to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs), which play a crucial role in various physiological processes.[3][4] This unique metabolic pathway has led to investigations into the therapeutic potential of **9-cis-beta-carotene** for conditions such as retinitis pigmentosa, psoriasis, and metabolic disorders.[5][6][7] As interest in **9-cis-beta-carotene** as a therapeutic agent and dietary supplement grows, a

thorough understanding of its toxicological profile is imperative. This guide provides a detailed examination of the available safety data.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological and safety studies involving **9-cis-beta-carotene** or sources rich in this isomer.

Table 1: Genotoxicity Studies

Study Type	Test System	Substance	Concentration/Dose	Results	Reference
Micronucleus Test	Human lymphocytes in vitro	Natural beta-carotene oil (approx. 38% 9-cis)	1-30 µg/ml	No genotoxicity observed; effective against γ-ray-induced and spontaneous micronucleus formation.	[8]
Chromosome Aberration Analysis	Human lymphocytes in vitro	Natural beta-carotene oil (approx. 38% 9-cis)	1-30 µg/ml	No influence on spontaneous chromosome aberrations; suppressed mitomycin C-induced aberrations.	[8]
Micronucleus Test	Human lymphocytes in vitro	Synthetic all-trans-β-carotene	1-30 µg/ml	Dose-dependent increase in micronucleus frequency (equivocal).	[9]
Gene Mutation Assay (thioguanine-resistance)	T lymphocytes from Fischer 344 rats	β-carotene	0.15% in drinking water for 2-8 weeks	No induction of gene mutations.	[9]

Chromosomal Aberration Assay	Bone-marrow cells of Balb/c mice	β -carotene	200 mg/kg bw for 5 days (gavage)	No induction of chromosomal aberrations. [9]
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Table 2: Clinical Safety Studies

Study Population	Intervention	Daily Dose	Duration	Key Safety Findings	Reference
29 patients with Retinitis Pigmentosa	Capsules of 9-cis- β -carotene-rich alga Dunaliella bardawil	300 mg (approx. 20 mg β -carotene)	90 days	No adverse effects observed.	[5]
34 adult patients with mild, chronic, plaque-type psoriasis	Capsules of the alga D. bardawil	Not specified	12 weeks	No significant change in liver function tests or lipid profile.	[6]
29,000 male smokers	Synthetic beta-carotene	20 mg	5 to 8 years	18% increase in lung cancer.	[10]
18,000 people with a history of smoking and/or asbestos exposure	Synthetic beta-carotene with retinol	30 mg beta-carotene + 25,000 IU retinol	4 years	28% more lung cancers.	[10]
22,000 male physicians (some smokers/former smokers)	Synthetic beta-carotene	50 mg every other day	12 years	No increase in lung cancer.	[10]
39,876 healthy women	Synthetic beta-carotene	50 mg on alternate days	2.1 years (median)	No overall benefit or harm on cancer or cardiovascular	[11] [12]

r disease
incidence.

Table 3: Animal Toxicity Studies

Animal Model	Substance	Dose	Duration	Key Findings	Reference
LDL receptor knockout mice	9-cis-beta-carotene-rich powder of Dunaliella bardawil	0.6% total beta-carotene in diet	Not specified	Inhibited atherogenesis and fatty liver formation.	[13]
Ferrets	9-cis-beta-carotene	10 µmol in a micellar solution	2 hours (intestinal perfusion)	Good bioavailability ; precursor to 9-cis-retinoic acid.	[14]
Sprague-Dawley rats and CD1 mice	Synthetic beta-carotene	Up to 1000 mg/kg body weight/day via diet	Subacute, subchronic, or chronic	No signs of organ toxicity or carcinogenicity.	[15]

Experimental Protocols

This section details the methodologies of key studies to provide a deeper understanding of the experimental context.

Genotoxicity Assays with Human Lymphocytes[8]

- Test System: Human lymphocytes obtained from healthy, non-smoking donors.
- Substances Tested:
 - Natural beta-carotene crystal (NβCC): ~70% all-trans, ~8% 9-cis.

- Natural beta-carotene oil (N β CO): ~40% all-trans, ~38% 9-cis.
- Synthetic beta-carotene crystal (S β CC): >97% all-trans.
- Micronucleus Test:
 - Lymphocyte cultures were established and treated with the test substances (1-30 μ g/ml).
 - For antigenotoxicity assessment, cells were exposed to gamma-rays.
 - Cytochalasin B was added to block cytokinesis.
 - Cells were harvested, fixed, and stained.
 - Micronuclei were scored in binucleated cells.
- Chromosome Aberration Analysis:
 - Lymphocyte cultures were treated with the test substances.
 - For antigenotoxicity, cells were co-treated with Mitomycin C.
 - Colcemid was added to arrest cells in metaphase.
 - Cells were harvested, treated with a hypotonic solution, fixed, and spread on slides.
 - Chromosomal aberrations were analyzed in metaphase spreads.

Clinical Trial in Retinitis Pigmentosa Patients[5]

- Study Design: Randomized, double-masked, placebo-controlled, crossover clinical trial.
- Participants: 34 patients with Retinitis Pigmentosa (29 completed the study).
- Intervention:
 - Treatment Phase 1 (90 days): Daily capsules containing 300 mg of 9-cis- β -carotene-rich alga *Dunaliella bardawil* (providing approximately 20 mg of β -carotene) or placebo.

- Washout Period (90 days).
- Treatment Phase 2 (90 days): Crossover to the other treatment.
- Safety Monitoring: Not explicitly detailed in the abstract but reported as "no adverse effects were observed."

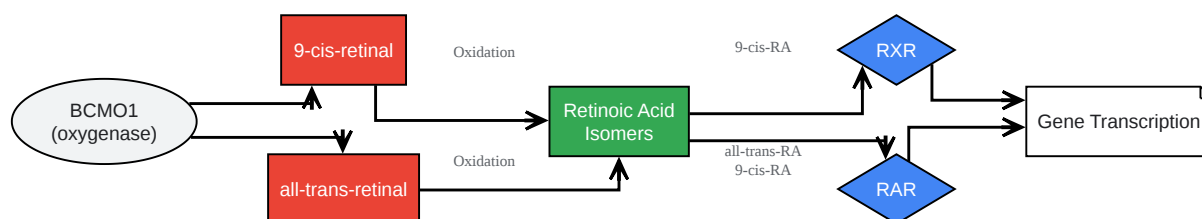
Atherogenesis Study in LDL Receptor Knockout Mice[13]

- Animal Model: LDL receptor knockout mice.
- Dietary Intervention:
 - Control group: High-fat diet.
 - Treatment groups: High-fat diet fortified with Dunaliella powder containing varying levels of 9-cis and all-trans-beta-carotene isomers (total beta-carotene at 0.6%).
- Toxicological Endpoints:
 - Lipid profile analysis.
 - Assessment of liver steatosis and inflammation (mRNA levels of inflammatory genes).
 - Quantification of atherosclerotic lesion area.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to **9-cis-beta-carotene** toxicology.

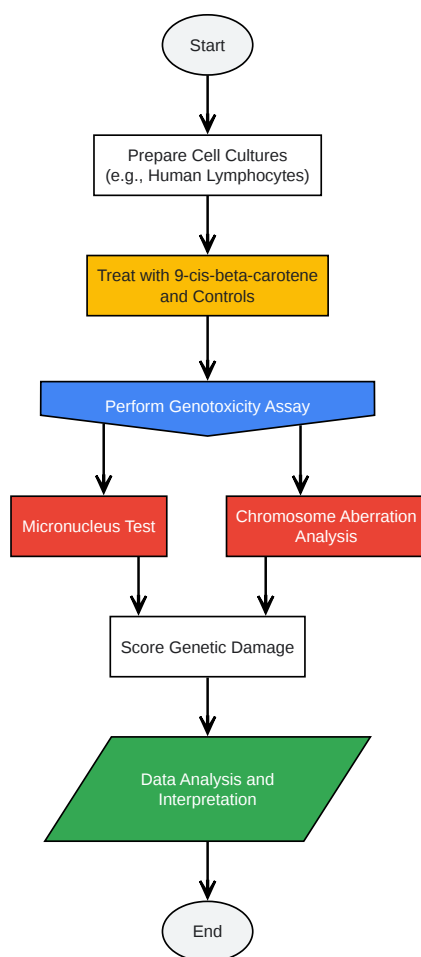
Metabolism of 9-cis-beta-carotene



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Caption: Metabolism of **9-cis-beta-carotene** to active retinoids and receptor binding.

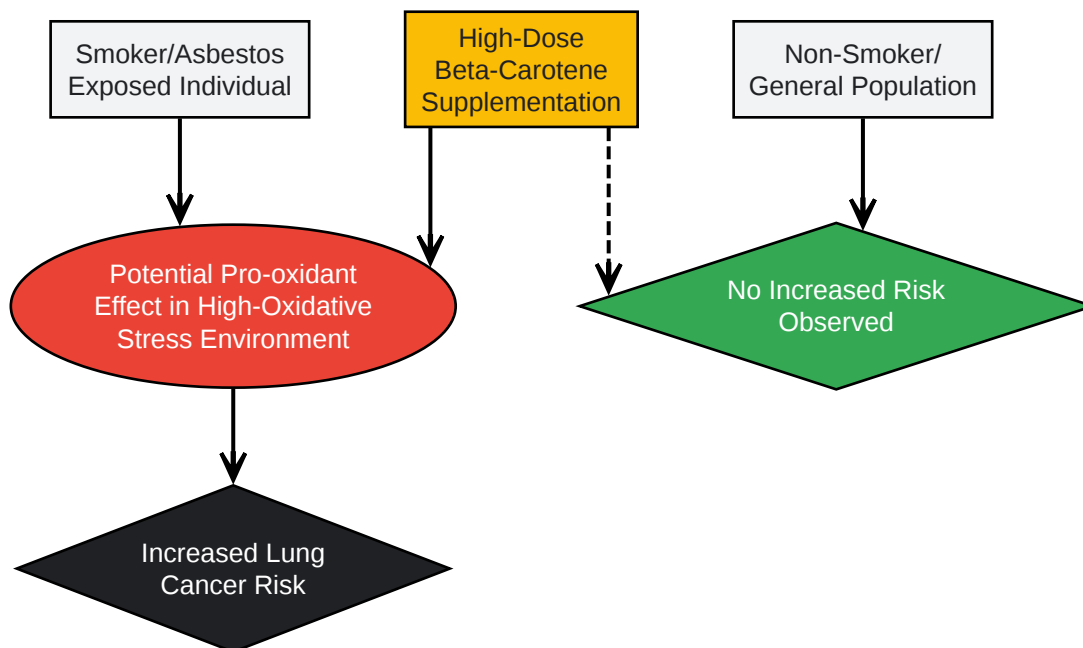
General Workflow for In Vitro Genotoxicity Assessment



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Caption: A generalized workflow for assessing the genotoxicity of a test compound in vitro.

Logical Relationship of Beta-Carotene Supplementation and Lung Cancer Risk in Smokers



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Caption: Logical model of the differential effects of beta-carotene by smoking status.

Discussion and Conclusion

The available toxicological data on **9-cis-beta-carotene** supplementation is limited but suggests a favorable safety profile at moderate intake levels, particularly when derived from natural sources like *Dunaliella salina*. In vitro and animal studies have not indicated significant genotoxicity or organ toxicity.[8][15] Clinical trials using 9-cis-rich algal powder for specific therapeutic applications have reported no adverse effects.[5][6][16]

However, the broader toxicology of beta-carotene, especially high-dose supplementation with the synthetic all-trans isomer, warrants caution. Several large-scale intervention trials have demonstrated an increased risk of lung cancer in smokers and individuals exposed to asbestos who take high doses of synthetic beta-carotene.[10][17][18] While the exact mechanism is not fully elucidated, it is hypothesized that under conditions of high oxidative stress, beta-carotene may act as a pro-oxidant. It is currently unknown if **9-cis-beta-carotene** shares this potential for adverse effects in high-risk populations.

In conclusion, while the existing data on **9-cis-beta-carotene** is reassuring for the general population at dietary and moderate supplemental levels, further research is needed to fully characterize its toxicological profile. Specifically, long-term, high-dose studies in various populations, including smokers, are necessary to establish a comprehensive safety assessment and to differentiate its effects from those of all-trans-beta-carotene. Drug development professionals should consider the source and isomeric composition of beta-carotene in their formulations and conduct rigorous safety evaluations tailored to the target population and intended use.

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